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Compound of Interest

Compound Name:
4,4,4-Trifluoro-3-

hydroxybutanamide

Cat. No.: B1390055 Get Quote

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-

containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in

particular, is prized for its ability to profoundly modulate a molecule's physicochemical and

pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2]

When this functional group is combined with a versatile chiral scaffold, the resulting building

block becomes a powerful tool for accessing novel chemical space.

4,4,4-Trifluoro-3-hydroxybutanamide emerges as such a synthon of high interest.

Possessing both a trifluoromethyl group and a chiral hydroxy-amide backbone, it serves as a

valuable precursor for developing complex, stereochemically defined molecules. Its structure is

analogous to 3-hydroxybutanamide, a known building block for critical pharmaceutical motifs

like β-lactams and 1,3-amino alcohols.[3] This guide provides an in-depth analysis of its

properties, synthesis, and strategic applications for researchers and scientists engaged in drug

development.

Physicochemical and Spectroscopic Profile
The foundational characteristics of a building block are critical for its effective use in synthesis.

The known properties of 4,4,4-Trifluoro-3-hydroxybutanamide are summarized below.

Table 1: Physicochemical Properties
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Property Value Source(s)

CAS Number 453-34-9 [4]

Molecular Formula C₄H₆F₃NO₂ [5][6]

Molecular Weight 157.09 g/mol [5][6]

Melting Point 124-125 °C [5][6]

Appearance Solid (predicted)

Storage Store at Room Temperature [5][7]

Synonyms
3-Hydroxy-4,4,4-

trifluorobutyramide
[5][6]

Spectroscopic Insights
While comprehensive, peer-reviewed spectroscopic data for this specific compound is not

widely published, its structure allows for the confident prediction of key spectral features. This

is a crucial aspect of quality control in any synthetic workflow.

¹H NMR: The spectrum would feature distinct signals for the diastereotopic protons of the

CH₂ group, a multiplet for the CH proton adjacent to the hydroxyl and trifluoromethyl groups,

and broad signals corresponding to the amide (NH₂) and hydroxyl (OH) protons.

¹³C NMR: Key signals would include the carbonyl carbon of the amide, the carbon bearing

the hydroxyl group (split by fluorine), and the quaternary carbon of the trifluoromethyl group,

which would appear as a characteristic quartet.

¹⁹F NMR: A singlet is expected, as all three fluorine atoms are chemically equivalent. Its

chemical shift would be indicative of the CF₃ group adjacent to a chiral center.[8]

Infrared (IR) Spectroscopy: The spectrum would be characterized by strong absorption

bands for O-H and N-H stretching (typically broad, in the 3200-3500 cm⁻¹ region), a sharp

and strong C=O stretch for the primary amide (around 1650-1690 cm⁻¹), and very strong C-F

stretching bands in the 1000-1350 cm⁻¹ region.[9]
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Synthesis and Stereochemical Control
The synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide is accessible and illustrative of

fundamental organic transformations. However, for its application in drug development, control

of the stereocenter at the C3 position is paramount.

Protocol 1: Racemic Synthesis via Ammonolysis
A straightforward method for preparing the racemic compound involves the ammonolysis of the

corresponding ester.[10] This approach is efficient for producing the material but necessitates

subsequent resolution if a single enantiomer is required.

Experimental Workflow

Reaction Setup: Dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol

(approx. 2.7 mL/g of ester).

Ammonolysis: Add aqueous ammonium hydroxide (approx. 5.3 mL/g of ester) to the solution.

Incubation: Stir the mixture at room temperature overnight. The progress can be monitored

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS) to confirm the consumption of the starting ester.

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and

excess ammonia.

Purification: The resulting solid, 4,4,4-trifluoro-3-hydroxybutanamide, can be purified by

recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the

final product. A reported yield for this transformation is approximately 87.6%.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1390055?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/4-4-4-trifluoro-3-hydroxybutyramide.htm
https://www.benchchem.com/product/b1390055?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/4-4-4-trifluoro-3-hydroxybutyramide.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

Ethyl 4,4,4-trifluoro-
3-hydroxybutanoate

Stir Overnight
at Room Temp

Aqueous NH₃

Methanol

Concentration
(Reduced Pressure)

Purification
(Recrystallization)

4,4,4-Trifluoro-
3-hydroxybutanamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4,4,4-trifluoro-3-hydroxybutanamide.

The Causality of Chiral Purity: Strategic Synthetic
Choices
For drug development, using a racemic mixture is often inefficient, as one enantiomer may be

active while the other is inactive or even detrimental. Therefore, obtaining an enantiomerically

pure version of 4,4,4-Trifluoro-3-hydroxybutanamide is a critical objective.

Asymmetric Synthesis: The most direct route is to employ an enantioselective synthesis of

the precursor, ethyl 4,4,4-trifluoro-3-hydroxybutanoate. Methodologies for the asymmetric
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reduction of the corresponding β-ketoester are well-established and represent a state-of-the-

art approach to setting the stereocenter early in the sequence. This avoids the need for

downstream resolution.

Chiral Resolution: If the racemic amide is synthesized, it can be separated into its constituent

enantiomers. Classical chemical resolution, which involves forming diastereomeric salts with

a chiral acid or base, is a widely used industrial method.[11] Subsequent separation of these

salts by crystallization, followed by removal of the resolving agent, yields the desired

enantiomer. Alternatively, preparative chiral High-Performance Liquid Chromatography

(HPLC) can be employed, particularly at the laboratory scale.

Applications in Drug Development: A Versatile
Chiral Building Block
The true value of 4,4,4-Trifluoro-3-hydroxybutanamide lies in its potential as a precursor to

high-value, fluorinated pharmacophores. The trifluoromethyl group and the hydroxy-amide

functionality work in concert to provide a unique synthetic platform.

The Trifluoromethyl Advantage
The inclusion of a CF₃ group is a proven strategy in medicinal chemistry for enhancing drug

properties:

Increased Lipophilicity: The CF₃ group can increase a molecule's ability to cross cell

membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group

resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong a drug's

half-life.[12]

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby

acidic or basic centers, altering ionization state and bioavailability.

Enhanced Binding: The group can participate in unique, non-covalent interactions with

protein targets, potentially increasing binding affinity and selectivity.[2]

Synthetic Potential
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The hydroxy-amide motif is a versatile handle for constructing more complex molecular

architectures. By analogy with its non-fluorinated counterpart, 4,4,4-trifluoro-3-
hydroxybutanamide is a logical precursor to two key classes of compounds.[3]

Trifluoromethylated 1,3-Amino Alcohols: Reduction of the amide functionality yields a chiral

1,3-amino alcohol. This is a crucial synthon for various pharmaceuticals and can also serve

as a chiral ligand in asymmetric catalysis.

Trifluoromethylated β-Lactams: The 1,3-relationship between the hydroxyl and amide groups

is perfectly suited for intramolecular cyclization (e.g., via a Mitsunobu reaction) to form the

four-membered β-lactam ring. This core structure is the foundation of numerous antibiotic

classes.

Synthetic Potential

High-Value Pharmacophores
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Caption: Potential synthetic transformations of 4,4,4-trifluoro-3-hydroxybutanamide.

Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. 4,4,4-
Trifluoro-3-hydroxybutanamide is classified as an irritant.

Table 2: GHS Hazard and Precautionary Statements
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Classification Code Statement Source(s)

Hazard H315 Causes skin irritation. [5][6]

H319
Causes serious eye

irritation.
[5][6]

H335
May cause respiratory

irritation.
[5][6]

Precaution P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

[5]

P304+P340

IF INHALED: Remove

person to fresh air and

keep comfortable for

breathing.

[5]

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[5]

Protocol 2: Safe Handling and Storage
This protocol is a self-validating system designed to minimize exposure and ensure stability.

Engineering Controls: Always handle this compound in a well-ventilated area, preferably

within a certified chemical fume hood.[13][14]

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile

gloves, and chemical safety goggles.[5]
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Dispensing: Avoid generating dust. If handling a powder, use appropriate weighing

techniques (e.g., weighing paper, enclosed balance) to prevent aerosolization.

Exposure Avoidance: Avoid all direct contact with skin and eyes and prevent inhalation of

dust or vapors.[15]

In Case of Contact:

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the

upper and lower eyelids occasionally. Seek medical attention.[5]

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place

at room temperature.[5][7]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
4,4,4-Trifluoro-3-hydroxybutanamide (CAS 453-34-9) stands out as a building block of

significant strategic importance for pharmaceutical research. Its value is derived from the

synergistic combination of a chiral hydroxy-amide backbone—a proven precursor to valuable

pharmacophores—and the powerful pharmacological modulation offered by the trifluoromethyl

group. While its synthesis is straightforward, the critical consideration for its application in drug

development is the control of stereochemistry, necessitating either an asymmetric synthesis or

an effective chiral resolution strategy. With proper handling, this compound provides

researchers with a potent tool for the stereoselective synthesis of novel, fluorinated drug

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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